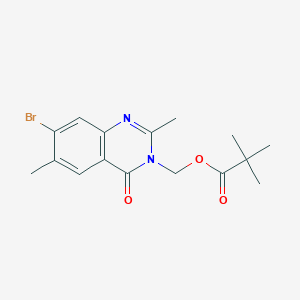

(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate

Description

(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is a quinazolinone-derived ester characterized by a bromine substituent at the 7-position, methyl groups at the 2- and 6-positions, and a pivalate (2,2-dimethylpropanoyl) ester moiety. Its molecular formula is C₁₇H₁₉BrN₂O₃, with a molecular weight of 409.27 g/mol. The compound’s structure has likely been validated via X-ray crystallography, a method frequently supported by SHELX software for small-molecule refinement .

Quinazolinones are pharmacologically significant scaffolds, often explored for antitumor, antimicrobial, and kinase-inhibitory activities. Commercial availability data from CymitQuimica indicates discontinuation across all listed quantities (1g, 250mg, 500mg), suggesting challenges in production, stability, or demand .

Properties

IUPAC Name |

(7-bromo-2,6-dimethyl-4-oxoquinazolin-3-yl)methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O3/c1-9-6-11-13(7-12(9)17)18-10(2)19(14(11)20)8-22-15(21)16(3,4)5/h6-7H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYSGKWVXCOJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N=C(N(C2=O)COC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Esterification: The final step involves the esterification of the quinazolinone derivative with pivalic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired pivalate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl groups at the 2 and 6 positions can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (CuI, Pd/C).

Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).

Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).

Major Products Formed

Substitution: Various substituted quinazolinone derivatives.

Reduction: Alcohol derivatives of the quinazolinone core.

Oxidation: Carboxylic acid derivatives and other oxidized products.

Scientific Research Applications

(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives vary in substituents and ester groups, significantly altering their physicochemical and biological profiles. Below is a comparative analysis with structurally analogous compounds:

Table 1: Comparative Analysis of Quinazolinone Derivatives

Key Findings:

Halogen Substituents :

- Bromine’s larger atomic radius and lower electronegativity compared to chlorine or fluorine may enhance hydrophobic interactions in biological systems but reduce solubility.

- Chloro- and fluoro-analogs exhibit higher aqueous solubility, making them preferable for formulations requiring moderate hydrophilicity.

This property is critical for prodrug design. Benzoate esters introduce aromaticity, which may improve stacking interactions in crystalline forms but increase metabolic instability.

Commercial Viability :

- The discontinuation of the pivalate derivative contrasts with the availability of chloro- and fluoro-analogs, suggesting market preference for compounds with better solubility or synthetic accessibility.

Synthetic Challenges :

- Bromination at the 7-position may require harsh reagents (e.g., NBS), complicating synthesis compared to chlorination (e.g., SOCl₂).

- Pivalate esterification demands anhydrous conditions, increasing production costs relative to acetate esterification.

Biological Activity

(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- IUPAC Name : [7-bromo-2,6-dimethyl-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate

- Molecular Formula : C16H19BrN2O3

- Molar Mass : 367.24 g/mol

- CAS Number : 140373-65-5

Biological Activity Overview

Quinazoline derivatives, including this compound, have been reported to exhibit a range of biological activities:

- Anticancer Activity : Quinazoline derivatives are recognized for their potential in cancer therapy. They can inhibit key pathways involved in tumor growth and proliferation.

- Antimicrobial Properties : Many quinazoline compounds demonstrate antibacterial and antifungal activities, making them candidates for treating infections.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer progression.

- DNA Interaction : Quinazolines can bind to DNA or RNA structures, disrupting replication and transcription processes.

Anticancer Studies

Recent studies have highlighted the efficacy of quinazoline derivatives in cancer treatment:

- EGFR Inhibition : Some quinazoline compounds inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. For instance, gefitinib and erlotinib are well-known EGFR inhibitors derived from quinazoline structures .

Antimicrobial Activity

Quinazoline derivatives have shown significant antimicrobial properties:

- A study indicated that various quinazolinone derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.21 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli.

Anti-inflammatory Effects

Quinazolines have also been investigated for their anti-inflammatory properties:

- Research indicates that these compounds can reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases .

Data Table

| Activity Type | Specific Activity | Reference |

|---|---|---|

| Anticancer | Inhibition of EGFR | |

| Antibacterial | MIC = 0.21 µM against Pseudomonas | |

| Anti-inflammatory | Reduction of inflammation markers |

Case Studies

-

Case Study on Anticancer Activity :

- A derivative similar to this compound was tested for its ability to inhibit tumor growth in vitro. Results showed a significant decrease in cell viability at concentrations below 10 µM.

-

Case Study on Antimicrobial Efficacy :

- In a controlled study, a series of quinazoline derivatives were evaluated for their antimicrobial properties against clinical strains. The compound demonstrated effective inhibition against resistant strains of bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.